molecular formula C22H28O2Si B174111 Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- CAS No. 130745-59-4

Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-

Cat. No.: B174111
CAS No.: 130745-59-4
M. Wt: 352.5 g/mol
InChI Key: QCWGWVNDCMJXAK-UHFFFAOYSA-N
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Description

Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is a chemical compound with the molecular formula C22H28O2Si. It is a derivative of cyclohexanone, where the hydrogen atom at the 4-position is replaced by a tert-butyl diphenylsilyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- typically involves the reaction of cyclohexanone with tert-butyl diphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

Cyclohexanone+tert-butyl diphenylsilyl chloridetriethylamineCyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-\text{Cyclohexanone} + \text{tert-butyl diphenylsilyl chloride} \xrightarrow{\text{triethylamine}} \text{Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-} Cyclohexanone+tert-butyl diphenylsilyl chloridetriethylamine​Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require the use of strong acids or bases to facilitate the replacement of the silyl group.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted cyclohexanone derivatives.

Scientific Research Applications

Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- has several applications in scientific research:

    Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceutical intermediates.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- involves its role as a protecting group. The silyl group protects the hydroxyl functionality from unwanted reactions during synthetic procedures. The compound can be selectively deprotected under mild conditions, allowing for the subsequent functionalization of the hydroxyl group.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanone, 4-tert-butyl-
  • Cyclohexanone, 4-tert-butyl-diphenylsilyl

Uniqueness

Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is unique due to the presence of the tert-butyl diphenylsilyl group, which provides steric hindrance and enhances the stability of the compound. This makes it an effective protecting group in organic synthesis, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-[tert-butyl(diphenyl)silyl]oxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O2Si/c1-22(2,3)25(20-10-6-4-7-11-20,21-12-8-5-9-13-21)24-19-16-14-18(23)15-17-19/h4-13,19H,14-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWGWVNDCMJXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCC(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465268
Record name 4-{[tert-Butyl(diphenyl)silyl]oxy}cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130745-59-4
Record name 4-{[tert-Butyl(diphenyl)silyl]oxy}cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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